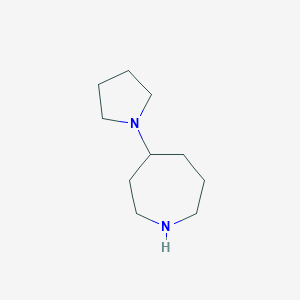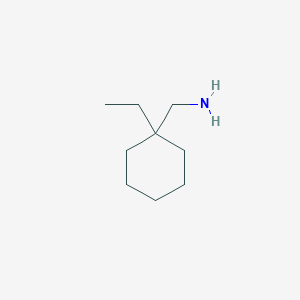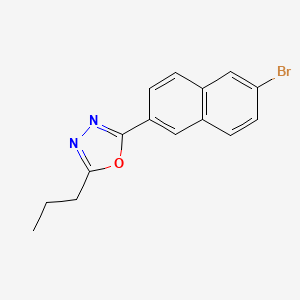
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole
Descripción general
Descripción
The compound “2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a bromonaphthalene group, which is a polycyclic aromatic hydrocarbon with a bromine atom, and an oxadiazole group, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromonaphthalene and oxadiazole groups. The bromine atom in the bromonaphthalene group would be expected to be highly electronegative, pulling electron density towards itself .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the bromonaphthalene and oxadiazole groups. The bromine atom could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to compounds without a halogen .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
A significant application of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole derivatives is in the field of antimicrobial studies. These compounds have been synthesized and found to exhibit antimicrobial activities. For instance, a study focused on synthesizing new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, demonstrating good antimicrobial activity against various microorganisms (Mayekar et al., 2010). Similarly, other research synthesized and evaluated the antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealing variable antimicrobial activities against selected species (Gul et al., 2017).
Insecticidal Activities
Another application area is in insecticidal activities. A study involving the synthesis of anthranilic diamides analogs containing 1,3,4-oxadiazole rings exhibited good insecticidal activities against the diamondback moth, Plutella xylostella (Qi et al., 2014).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of these compounds are also well-documented. A study synthesizing novel 1,3,4-oxadiazole derivatives indicated their potential as antimicrobial agents. The synthesized compounds displayed variable growth inhibitory effects on tested bacteria and fungal strains (Malhotra et al., 2017).
Corrosion Inhibition
Interestingly, these derivatives have also been used in the study of corrosion inhibition. Research on 1,3,4-oxadiazole derivatives demonstrated their ability to inhibit corrosion of mild steel in sulfuric acid, indicating their potential in industrial applications (Ammal et al., 2018).
Cytotoxic Agents
Finally, their role as cytotoxic agents in cancer research is notable. For example, the synthesis and biological evaluation of some new pyrimidine bearing 2,5-disubstituted 1,3,4-oxadiazole derivatives showed them to be potent cytotoxic agents against A549 cell lines (Kaya et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-2-3-14-17-18-15(19-14)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPKALGMVYIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674968 | |
| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | |
CAS RN |
1133116-07-0 | |
| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



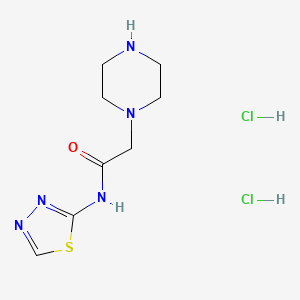
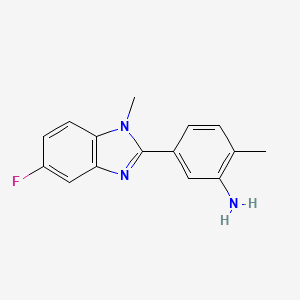
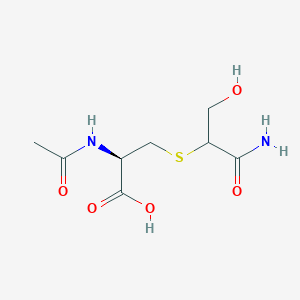
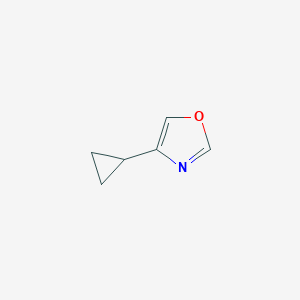
![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)
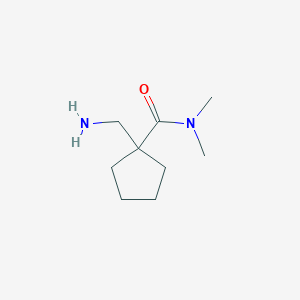
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)
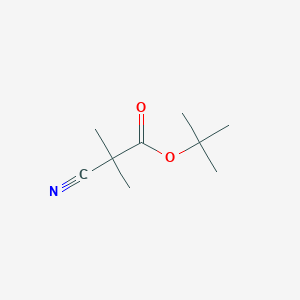
amino}acetic acid](/img/structure/B1373196.png)
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
